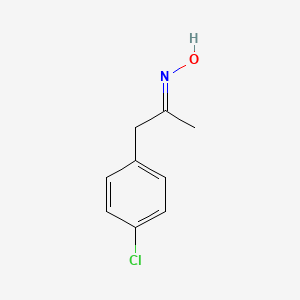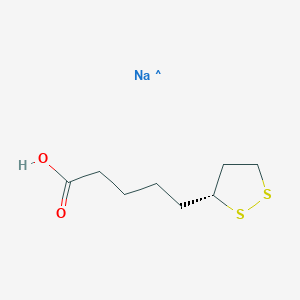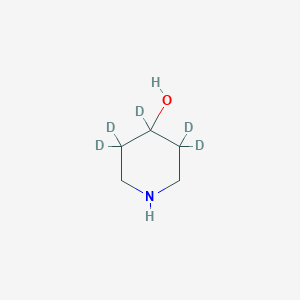
(4-Chlorophenyl)acetone oxime
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Chlorophenyl)acetone oxime is an organic compound belonging to the oxime family, characterized by the presence of a hydroxylamine group attached to a carbon-nitrogen double bond. This compound is derived from (4-chlorophenyl)acetone and is known for its applications in various chemical and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions: (4-Chlorophenyl)acetone oxime can be synthesized through the condensation of (4-chlorophenyl)acetone with hydroxylamine hydrochloride. The reaction typically involves the following steps:
- Dissolve (4-chlorophenyl)acetone in ethanol.
- Add hydroxylamine hydrochloride and sodium acetate to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and filter the precipitated oxime.
- Recrystallize the product from ethanol to obtain pure this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control to ensure consistent product quality.
化学反应分析
Types of Reactions: (4-Chlorophenyl)acetone oxime undergoes various chemical reactions, including:
Reduction: Reduction of the oxime group to form corresponding amines using reagents like sodium borohydride or hydrogenation catalysts.
Hydrolysis: Hydrolysis of the oxime to regenerate the parent ketone and hydroxylamine under acidic or basic conditions.
Substitution: Nucleophilic substitution reactions where the oxime group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Reduction: Sodium borohydride, hydrogen gas with palladium or platinum catalysts.
Hydrolysis: Hydrochloric acid, sulfuric acid, or sodium hydroxide.
Substitution: Alkyl halides, acyl chlorides, or other electrophiles.
Major Products Formed:
Reduction: Primary or secondary amines.
Hydrolysis: (4-Chlorophenyl)acetone and hydroxylamine.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
(4-Chlorophenyl)acetone oxime has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of fine chemicals, dyes, and polymers
作用机制
The mechanism of action of (4-Chlorophenyl)acetone oxime involves its interaction with specific molecular targets, such as enzymes and receptors. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the target and the context of the reaction .
相似化合物的比较
(4-Chlorophenyl)acetone: The parent ketone from which the oxime is derived.
(4-Chlorophenyl)acetone hydrazone: Another derivative with a similar structure but different reactivity.
(4-Chlorophenyl)acetone semicarbazone: A related compound with a semicarbazide group instead of an oxime group.
Uniqueness: (4-Chlorophenyl)acetone oxime is unique due to its specific reactivity and the ability to form stable complexes with various reagents. Its oxime group provides distinct chemical properties, such as the ability to undergo selective reduction and hydrolysis reactions, making it valuable in synthetic chemistry and industrial applications .
属性
IUPAC Name |
(NE)-N-[1-(4-chlorophenyl)propan-2-ylidene]hydroxylamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO/c1-7(11-12)6-8-2-4-9(10)5-3-8/h2-5,12H,6H2,1H3/b11-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVVQXFWTRCZDQE-YRNVUSSQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)CC1=CC=C(C=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/CC1=CC=C(C=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-Chloro-3-iodo-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1149106.png)
